3,3'-(1,3-Phenylene)dipropanenitrile
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Overview
Description
3,3’-(1,3-Phenylene)dipropanenitrile is an organic compound with the molecular formula C12H12N2 It is characterized by the presence of two nitrile groups attached to a 1,3-phenylene ring through propyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)dipropanenitrile typically involves the reaction of 1,3-dibromopropane with 1,3-phenylenediamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods: Industrial production of 3,3’-(1,3-Phenylene)dipropanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,3’-(1,3-Phenylene)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in the presence of a catalyst for bromination.
Major Products Formed:
Oxidation: 3,3’-(1,3-Phenylene)dicarboxylic acid.
Reduction: 3,3’-(1,3-Phenylene)diamine.
Substitution: 3,3’-(1,3-Phenylene)dibromopropanenitrile (for bromination).
Scientific Research Applications
3,3’-(1,3-Phenylene)dipropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylene)dipropanenitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to primary amines through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
3,3’-(1,4-Phenylene)dipropanenitrile: Similar structure but with nitrile groups attached to a 1,4-phenylene ring.
3,3’-(1,3-Phenylene)diamine: The nitrile groups are replaced with amine groups.
3,3’-(1,3-Phenylene)dipropanoic acid: The nitrile groups are oxidized to carboxylic acids.
Uniqueness: 3,3’-(1,3-Phenylene)dipropanenitrile is unique due to its specific arrangement of nitrile groups and propyl chains attached to a 1,3-phenylene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
95104-52-2 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-[3-(2-cyanoethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C12H12N2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10H,2-3,6-7H2 |
InChI Key |
PRNKOJAULIDNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCC#N)CCC#N |
Origin of Product |
United States |
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